molecular formula C14H16N2O7 B13030048 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13030048
M. Wt: 324.29 g/mol
InChI Key: LSIDJDXMOBYKJX-PRULPYPASA-N
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Description

The compound 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside analog characterized by:

  • A pyrimidine-2,4-dione core substituted at position 5 with a furan-2-yl group (aromatic heterocycle).
  • A ribose-like oxolane sugar moiety at position 1 with stereochemical configuration (2R,3R,4R,5R), featuring:
    • A hydroxymethyl group at C3.
    • A hydroxy group at C2.
    • A methoxy group at C2.

This structural design is inspired by antiviral nucleosides, where modifications to the sugar and base moieties aim to enhance metabolic stability, bioavailability, or target binding .

Properties

Molecular Formula

C14H16N2O7

Molecular Weight

324.29 g/mol

IUPAC Name

5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O7/c1-21-11-10(18)9(6-17)23-13(11)16-5-7(8-3-2-4-22-8)12(19)15-14(16)20/h2-5,9-11,13,17-18H,6H2,1H3,(H,15,19,20)/t9-,10-,11-,13-/m1/s1

InChI Key

LSIDJDXMOBYKJX-PRULPYPASA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the furan and pyrimidine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Overview

The compound 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative with potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its scientific research applications, including its role in drug development and biochemical studies.

Medicinal Chemistry Applications

  • Antiviral Activity :
    Research indicates that compounds similar to this compound exhibit antiviral properties. Studies have shown that pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. This mechanism is particularly relevant for the development of antiviral agents against viruses such as HIV and Hepatitis C .
  • Anticancer Properties :
    The compound has been investigated for its potential anticancer effects. Pyrimidine derivatives are known to target specific enzymes involved in cancer cell proliferation. For instance, they can inhibit thymidylate synthase and other enzymes critical for DNA synthesis in rapidly dividing cancer cells .
  • Diabetes Management :
    Some studies suggest that similar compounds can modulate glucose metabolism and enhance insulin sensitivity. The structural features of this compound may contribute to its efficacy in managing diabetes through pathways that regulate carbohydrate metabolism .

Biochemical Applications

  • Enzyme Inhibition :
    The compound's ability to act as an enzyme inhibitor has been documented. For example, it may inhibit certain kinases or phosphatases involved in signal transduction pathways. This inhibition could be leveraged for therapeutic purposes in diseases where these pathways are dysregulated .
  • Metabolomics Studies :
    In metabolomics research, the compound can serve as a biomarker or a reference standard for studying metabolic pathways involving pyrimidines. Its unique structure allows researchers to trace its metabolic fate in biological systems .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the antiviral potential of pyrimidine derivativesDemonstrated inhibition of viral replication mechanisms
Anticancer ResearchEvaluated the effects of pyrimidine derivatives on cancer cell linesShowed significant cytotoxicity against various cancer types
Diabetes Management StudyAssessed the impact of similar compounds on glucose metabolismFound improved insulin sensitivity and glucose uptake

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Nucleoside Chemistry

The compound belongs to a family of pyrimidine-dione derivatives with variations in substituents and sugar modifications. Key analogs include:

Compound Name Substituent (Position 5) Sugar Modifications Key References
Target Compound Furan-2-yl (2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl
1-[(2R,3R,4R,5R)-4-Hydroxy-5-(Hydroxymethyl)-3-Methoxyoxolan-2-yl]-5-Methylpyrimidine-2,4-Dione (Compound 6) Methyl Same as target compound
5-Fluoro-1-[(4S,5R)-5-(2-Hydroxyethyl)-2,2-Dimethyl-1,3-Dioxolan-4-yl]Pyrimidine-2,4(1H,3H)-Dione Fluoro (4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl (dioxolane ring)
1-[(2R,3S,4R,5R)-3-Chloro-3-Fluoro-4-Hydroxy-5-(Hydroxymethyl)Tetrahydrofuran-2-yl]Pyrimidin-2(1H)-One Amino (2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl
1-[(2R,3R,4S,5S)-5-Fluoro-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-5-Methylpyrimidine-2,4-Dione (Compound 5) Methyl (2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl

Key Structural and Functional Differences

Substituent at Pyrimidine Position 5
  • The furan group increases lipophilicity compared to methyl or halogen substituents .
  • Fluoro (): Enhances electronegativity, stabilizing hydrogen bonds with target enzymes (e.g., reverse transcriptase) .
Sugar Moiety Modifications
  • Methoxy at C3 (Target Compound): Likely improves metabolic stability by resisting phosphorylation or hydrolysis compared to hydroxyl groups .
  • Dioxolane Ring (): Replaces the traditional ribose, enhancing bioavailability and reducing toxicity in antiviral applications .
  • Chloro/Fluoro Substitutions (): Introduce steric and electronic effects that may disrupt viral replication machinery .

Biological Activity

5-(Furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H19N7O8
  • CAS Number : 136997-64-3
  • Molecular Weight : 473.396 g/mol
  • IUPAC Name : N-[(E)-3-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]prop-2-enyl]-2,3-dihydroxy-5-nitrobenzamide

The compound exhibits biological activity primarily through its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It acts as an inhibitor of certain enzymes such as DNA polymerases and ribonucleotide reductases, which are crucial for DNA synthesis and repair. This inhibition can lead to apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Research indicates that the compound inhibits the proliferation of various cancer cell lines (e.g., breast and colon cancer) by inducing cell cycle arrest and apoptosis. For instance, a study showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Mechanistic Insights : The compound has been found to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress triggers apoptotic pathways via the activation of caspases.

Antiviral Activity

The compound also shows promise as an antiviral agent:

  • Inhibition of Viral Replication : Preliminary studies suggest that it can inhibit the replication of certain viruses by interfering with viral RNA synthesis.
  • Case Study : A specific case study involving a viral infection model demonstrated that treatment with the compound reduced viral load significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemConcentrationEffect ObservedReference
AnticancerBreast Cancer Cells10 µMReduced cell viability by 50%
AnticancerColon Cancer Cells20 µMInduced apoptosis
AntiviralViral Infection Model5 µMDecreased viral load

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents potential toxicity at high concentrations. Studies have shown that doses exceeding 50 µM can lead to cytotoxic effects in non-cancerous cell lines.

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